Laccaic acid A
Description
Laccaic Acid A (LCA) is a substituted anthraquinone derivative primarily isolated from lac dye, a natural pigment derived from the resinous secretions of the lac insect (Kerria lacca). Its structure features a central anthraquinone core substituted with four hydroxyl groups, two carboxylic acids, and a large aromatic side chain containing N-acetyltyramine (CH₂CH₂NHAc) .
Properties
IUPAC Name |
7-[5-(2-acetamidoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO12/c1-8(28)27-5-4-9-2-3-12(29)10(6-9)15-22(33)19-18(24(35)23(15)34)20(31)11-7-13(30)16(25(36)37)17(26(38)39)14(11)21(19)32/h2-3,6-7,29-30,33-35H,4-5H2,1H3,(H,27,28)(H,36,37)(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLWXZNPOVMUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1)O)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936173 | |
| Record name | 3,5,6,8-Tetrahydroxy-7-(2-hydroxy-5-{2-[(1-hydroxyethylidene)amino]ethyl}phenyl)-9,10-dioxo-9,10-dihydroanthracene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15979-35-8 | |
| Record name | Laccaic acid A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15979-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laccaic acid A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015979358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,6,8-Tetrahydroxy-7-(2-hydroxy-5-{2-[(1-hydroxyethylidene)amino]ethyl}phenyl)-9,10-dioxo-9,10-dihydroanthracene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Salt-Out Precipitation
The initial extraction of LCA from raw lac resin involves salt-out precipitation , a method leveraging the differential solubility of lac components in alkaline and saline conditions. As detailed in patent CN103013156A, raw lac is dissolved in a sodium carbonate (Na₂CO₃) solution (0.1–0.25 M), which solubilizes laccaic acid as sodium salts while precipitating waxes and lipids. Subsequent addition of sodium chloride (NaCl) induces salting-out, precipitating laccaic acid sodium salts. For instance, dissolving 1 kg of lac in 14 L of 0.1 M Na₂CO₃ followed by 140 g NaCl yields 141 g of crude laccaic acid sodium salt (67.7% moisture content).
Sedimentation and Filtration
Post-salting-out, the precipitated sodium salts are washed with saturated NaCl solutions to remove residual pigments and impurities. Centrifugation or filtration isolates the precipitate, which is then acidified to convert sodium salts back to free laccaic acid. This step ensures a crude extract with ~70–80% purity, suitable for further purification.
Purification Strategies
Polarity-Based Fractionation
Polarity-guided fractionation separates LCA from structurally similar analogs (e.g., laccaic acids B–D). A 2025 study utilized sequential solvent partitioning, where the crude extract was dispersed in water and sequentially extracted with ethyl acetate and n-butanol. LCA, being less polar due to acetyl groups, preferentially partitions into ethyl acetate, achieving preliminary enrichment (Table 1).
Table 1: Solvent Partitioning Efficiency for Laccaic Acid A
| Solvent | Partition Coefficient (K) | LCA Recovery (%) |
|---|---|---|
| Ethyl Acetate | 8.2 ± 0.3 | 92.5 ± 1.8 |
| n-Butanol | 2.1 ± 0.1 | 15.3 ± 0.9 |
High-Performance Liquid Chromatography (HPLC)
Final purification employs reverse-phase HPLC with a C18 column and gradient elution. A novel method uses 0.1% formic acid (Solvent A) and 90% acetonitrile (Solvent B) at 0.4 mL/min, achieving baseline separation of LCA from contaminants (Figure 1). The optimized gradient progresses from 20% B to 95% B over 25 minutes, yielding LCA with ≥98% purity confirmed by LCMS.
Table 2: HPLC Gradient Profile for LCA Purification
| Time (min) | % Solvent B |
|---|---|
| 0 | 20 |
| 5 | 35 |
| 15 | 60 |
| 25 | 95 |
Optimization of Process Parameters
Influence of Solvent Systems
The choice of extraction solvents critically impacts yield. Aqueous Na₂CO₃ (0.25 M) maximizes lac dissolution, while higher NaCl concentrations (≥20% w/v) enhance precipitation efficiency. Ethyl acetate, with its moderate polarity, outperforms dichloromethane or hexane in selective LCA extraction.
Temperature and pH Effects
Maintaining temperatures below 40°C during extraction prevents thermal degradation of LCA. Acidification to pH 2–3 with hydrochloric acid (HCl) optimally regenerates free laccaic acid from its sodium salts, minimizing side reactions.
Analytical Characterization of this compound
LCMS and Purity Assessment
LCMS analysis (negative ion mode) confirms LCA’s molecular ion at m/z 537.1 [M−H]⁻, with no detectable impurities. Purity assessments using diode-array detection (DAD) at 490 nm show >98% homogeneity, essential for pharmacological applications.
Spectroscopic Confirmation
Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups: hydroxyl (3400 cm⁻¹), carbonyl (1670 cm⁻¹), and acetyl (1240 cm⁻¹). UV-Vis spectra exhibit λₘₐₓ at 490 nm, characteristic of anthraquinone chromophores.
Stability and Solubility Considerations
LCA demonstrates exceptional stability in organic solvents, with 96.2% retention in rapeseed oil after 28 days at 25°C. Its solubility profile includes ethanol (2.1 g/L), acetone (3.4 g/L), and chloroform (1.8 g/L), facilitating formulation flexibility. Thermal analysis (DSC) reveals a melting point at 68°C and decomposition above 198°C, guiding storage and handling protocols.
Chemical Reactions Analysis
Laccaic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antimicrobial Properties
Laccaic acid A has been identified as a potent antimicrobial agent. Research indicates that it exhibits significant activity against various pathogenic microorganisms. In a study conducted by Dey and Ghosh, this compound was isolated from lac extracts and demonstrated strong antimicrobial activity through well diffusion assays, which measured the zone of inhibition against bacterial strains . The compound's efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit vital cellular functions.
Antioxidant Activity
The antioxidant properties of this compound have been extensively studied. It has been shown to scavenge free radicals effectively, contributing to its potential health benefits. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay results revealed that this compound possesses considerable reducing power, which is crucial for preventing oxidative stress-related diseases . This property makes it a valuable candidate for incorporation into dietary supplements and functional foods.
Cancer Therapeutics
This compound has emerged as a promising compound in cancer research due to its role as a direct inhibitor of DNA methyltransferase 1 (Dnmt1). This enzyme is implicated in the silencing of tumor suppressor genes through DNA methylation. A study demonstrated that this compound reactivates genes silenced by methylation in breast cancer cells (MCF-7) when used synergistically with 5-azacytidine, a known demethylating agent . This mechanism positions this compound as a potential therapeutic agent in epigenetic cancer treatment strategies.
Epigenetic Modulation
Beyond its role in cancer therapy, this compound has been shown to restore epigenetic alterations associated with metabolic disorders. Research involving C57BL/6J mice indicated that this compound could ameliorate insulin resistance induced by a high-fat diet by reversing epigenetic changes . This finding highlights its potential application in managing obesity-related conditions and metabolic syndromes.
Food Industry Applications
In the food industry, this compound is utilized as a natural dye due to its vibrant color properties. It is particularly effective as a coloring agent in various food products and has been evaluated for its safety as a food colorant . The compound's stability across different pH levels enhances its applicability in food formulations.
Environmental Applications
This compound also shows promise in environmental science, particularly in bioremediation processes. Its ability to interact with heavy metals and organic pollutants makes it a candidate for developing eco-friendly remediation strategies . Studies have indicated that laccaic acid can chelate heavy metals, thereby facilitating their removal from contaminated environments.
Comprehensive Data Tables
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of this compound against various bacterial strains using agar well diffusion methods. Results indicated substantial zones of inhibition, particularly against Escherichia coli and Staphylococcus aureus, suggesting its potential use in developing natural preservatives for food products.
Case Study 2: Cancer Treatment Research
Research conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to the re-expression of several tumor suppressor genes previously silenced by methylation. This study underscores the compound's potential as an adjunct therapy in cancer treatment protocols.
Case Study 3: Food Coloring Application
In an evaluation of natural food colorants, this compound was incorporated into jelly formulations, demonstrating stability and safety across varying pH levels. Consumer acceptance tests indicated favorable responses to products colored with laccaic acid compared to synthetic dyes.
Mechanism of Action
Comparison with Similar Compounds
Biological Activity
Laccaic acid A (LCA) is a natural compound derived from the resin of the lac insect (Laccifer lacca), known for its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
This compound functions primarily as a DNA-competitive inhibitor of DNA methyltransferase 1 (Dnmt1), an enzyme crucial for maintaining DNA methylation patterns. This inhibition leads to the reactivation of genes silenced by aberrant methylation, which is often associated with various cancers.
- Direct Inhibition : LCA has been shown to inhibit Dnmt1 directly, with a submicromolar value, indicating strong binding affinity. This competitive inhibition occurs in vitro and alters the expression of methylated genes in breast cancer cells (MCF-7) synergistically with other demethylating agents like 5-azacytidine .
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound:
- Inhibition of Cancer Cell Proliferation : Research indicates that LCA can significantly inhibit the growth of cancer cell lines, including MCF-7 (breast cancer) and leukemia cells. The compound's ability to reverse gene silencing through Dnmt1 inhibition suggests its potential as a therapeutic agent in cancer treatment .
- Synergistic Effects : When combined with 5-azacytidine, LCA enhances the reactivation of tumor suppressor genes that are typically silenced in cancerous cells, demonstrating its potential utility in combination therapies .
Antimicrobial and Antioxidant Properties
This compound also exhibits notable antimicrobial and antioxidant activities:
- Antimicrobial Activity : Studies have shown that LCA possesses significant antimicrobial properties against various pathogens. It has been identified as a potent agent against bacteria and fungi, making it valuable in food preservation and medical applications .
- Antioxidant Activity : The compound has demonstrated antioxidant capabilities through various assays, including DPPH scavenging activity and reducing power tests. These properties suggest that LCA could play a role in preventing oxidative stress-related diseases .
Data Tables
Below are summarized findings from key studies on the biological activity of this compound.
Case Study 1: Breast Cancer Treatment
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant re-expression of genes silenced by methylation. The combination therapy with 5-azacytidine showed enhanced effects compared to individual treatments, indicating a promising avenue for future research into combination therapies for breast cancer .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against common bacterial strains. Results indicated a strong inhibitory effect, suggesting its potential application as a natural preservative in food products and as an alternative to synthetic antimicrobial agents .
Q & A
Q. What experimental methodologies are recommended for synthesizing and optimizing Laccaic acid derivatives?
The esterification and acylation of Laccaic acid A can be optimized using orthogonal array design. For example, esterification with methanol (5% p-toluenesulfonic acid catalyst, 36 h) followed by acylation with acetic anhydride (1.0 mL) and triethylamine (2.5 mL) yields Laccaic acid ester with improved liposolubility. Orthogonal arrays allow systematic variation of parameters like reaction time, catalyst concentration, and solvent ratios to identify optimal conditions .
Q. How can the structure of this compound be elucidated using analytical techniques?
Structural determination relies on nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry. Early studies confirmed its anthraquinone backbone and substituents (e.g., carboxyl and hydroxyl groups) through degradation experiments and spectral comparisons. UV-VIS spectroscopy in ethanol shows characteristic maxima at 290, 340, 500, and 530 nm, aiding in identification .
Q. What chromatographic methods are suitable for detecting Laccaic acid derivatives in complex matrices?
High-performance liquid chromatography with a photodiode array (HPLC-PDA) detector is recommended. ISO 22195-5 specifies conditions for separating Laccaic acid C in textiles using C18 columns and acidic mobile phases. Retention times and spectral matching (e.g., λmax at 490–500 nm) ensure specificity. Sample preparation may involve hydrolysis and solvent extraction .
Advanced Research Questions
Q. How do computational models predict the pharmacokinetic and binding properties of this compound?
SwissADME predicts logP (1.33), poor gastrointestinal absorption, and low water solubility. Molecular docking reveals binding affinities to targets like α-synuclein, with hydrogen bonds (e.g., Val40, Lys32) and hydrophobic interactions (e.g., Gly41, Tyr39) stabilizing complexes. Comparative studies show lower affinity than carminic acid, suggesting structural modifications for enhanced activity .
Q. What thermodynamic models explain the adsorption of this compound on protein fibers?
Adsorption on silk and wool follows Nernst and Freundlich isotherms, indicating monolayer and heterogeneous surface interactions. Key parameters:
- ΔH (enthalpy): Negative values (−15.2 kJ/mol for silk) confirm exothermic adsorption.
- ΔS (entropy): Positive values (34.6 J/mol·K) suggest increased disorder at the fiber-solution interface. Optimal conditions include pH 3.6, 60–90°C, and 60 min, driven by hydrogen bonding and van der Waals forces .
Q. What epigenetic mechanisms are influenced by this compound?
this compound acts as a DNA methyltransferase (DNMT) inhibitor, reactivating silenced genes like VGF and MAL. Studies use bisulfite sequencing and qRT-PCR to measure promoter demethylation and mRNA reexpression. Dose-response assays (e.g., 10–50 µM) in cancer cell lines validate its role in epigenetic reprogramming .
Q. How does density functional theory (DFT) clarify intermolecular interactions in this compound-dye systems?
DFT calculations reveal electrostatic potential (ESP) hotspots on carboxyl and hydroxyl groups, favoring hydrogen bonds with glycine residues. Wavefunction analysis (e.g., reduced density gradient) quantifies interaction strengths, correlating with experimental adsorption data. Longer hydrogen bonds (>2.8 Å) reduce stability, guiding dye modification for improved fiber affinity .
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
